molecular formula C22H18BrN5O2 B5694655 7-(4-bromophenyl)-1,3-dimethyl-8-(4-methylphenyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

7-(4-bromophenyl)-1,3-dimethyl-8-(4-methylphenyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No.: B5694655
M. Wt: 464.3 g/mol
InChI Key: ZSYHFRSQHLBCAA-UHFFFAOYSA-N
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Description

The compound 7-(4-bromophenyl)-1,3-dimethyl-8-(4-methylphenyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a tricyclic imidazo-purine derivative characterized by:

  • 8-position substitution: A 4-methylphenyl group, contributing to lipophilicity and metabolic stability.
  • Core structure: The imidazo[2,1-f]purine-2,4-dione scaffold, a heterocyclic framework known for modulating serotonin receptors (5-HT1A/5-HT7) and phosphodiesterases (PDEs) .

Properties

IUPAC Name

7-(4-bromophenyl)-2,4-dimethyl-6-(4-methylphenyl)purino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18BrN5O2/c1-13-4-10-16(11-5-13)28-17(14-6-8-15(23)9-7-14)12-27-18-19(24-21(27)28)25(2)22(30)26(3)20(18)29/h4-12H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSYHFRSQHLBCAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=CN3C2=NC4=C3C(=O)N(C(=O)N4C)C)C5=CC=C(C=C5)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18BrN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

7-(4-bromophenyl)-1,3-dimethyl-8-(4-methylphenyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent studies.

  • Molecular Formula : C22H18BrN5O2
  • Molecular Weight : 464.32 g/mol
  • InChIKey : ZSYHFRSQHLBCAA-UHFFFAOYSA-N
  • SMILES : c12c(nc3[n]2C=C(c2ccc(cc2)Br)N3c2ccc(cc2)C)N(C)C(N(C1=O)C)=O

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, particularly in the realms of neuropharmacology and anti-inflammatory responses.

1. Neuropharmacological Effects

A series of studies have demonstrated the antidepressant and anxiolytic potential of derivatives related to this compound. Specifically, compounds derived from the imidazo[2,1-f]purine scaffold have been evaluated for their interaction with serotonin receptors:

  • Serotonin Receptor Affinity : The compound shows significant affinity for serotonin receptors (5-HT1A and 5-HT7), suggesting potential use as an antidepressant agent. In vivo studies indicated that specific derivatives exhibited behaviors comparable to established anxiolytic medications like diazepam in forced swim tests (FST) in mice .

2. Phosphodiesterase Inhibition

The compound has also been investigated for its role as a phosphodiesterase (PDE) inhibitor:

  • PDE4B and PDE10A Inhibition : Studies found that certain derivatives weakly inhibit PDE4B and PDE10A, which are implicated in mood regulation and cognitive function. This inhibition could contribute to the antidepressant effects observed in pharmacological evaluations .

The biological activity of this compound is attributed to several mechanisms:

  • Receptor Modulation : By modulating serotonin receptor activity, the compound can influence neurotransmitter dynamics involved in mood regulation.
  • Enzymatic Inhibition : The inhibition of phosphodiesterases affects cyclic nucleotide levels (cAMP and cGMP), which play crucial roles in cellular signaling pathways related to anxiety and depression.

Case Studies

Several case studies highlight the efficacy of this compound in preclinical models:

StudyFindings
Study on Antidepressant Activity Demonstrated significant reduction in depressive behaviors in mice treated with specific derivatives.
Evaluation of PDE Inhibition Identified weak inhibitory effects on PDE4B and PDE10A; implications for cognitive enhancement.
Neuropharmacological Assessment Confirmed anxiolytic properties comparable to diazepam in behavioral tests.

Comparison with Similar Compounds

Table 1: Key Structural and Pharmacological Features of Selected Imidazo-Purine Derivatives

Compound Name & Substituents 5-HT1A Affinity (Ki, nM) 5-HT7 Affinity (Ki, nM) PDE4B/PDE10A Inhibition (IC50, μM) Antidepressant Activity (FST, mg/kg) Metabolic Stability (HLM)
Target Compound : 7-(4-Bromophenyl)-1,3-dimethyl-8-(4-methylphenyl)-... Predicted: Moderate (0.5–5) Predicted: Low (>100) Predicted: Weak (>50) Not reported Inferred: Moderate
AZ-853 : 8-(4-(4-(2-Fluorophenyl)piperazin-1-yl)butyl)-1,3-dimethyl-... 0.6 12.3 PDE4B: 43.1; PDE10A: 62.7 1.25 mg/kg (acute FST) High (t1/2 > 60 min)
AZ-861 : 8-(4-(4-(3-Trifluoromethylphenyl)piperazin-1-yl)butyl)-1,3-dimethyl-... 0.2 8.9 PDE4B: 38.5; PDE10A: 58.9 2.5 mg/kg (acute FST) Moderate (t1/2 ~40 min)
Compound 3i : 8-(5-(4-(2-Fluorophenyl)piperazin-1-yl)pentyl)-1,3,7-trimethyl-... 1.1 6.4 PDE4B: 51.2; PDE10A: 70.3 2.5 mg/kg (FST) Moderate (HLM stability)
Compound 5 : 8-(4-(6,7-Dimethoxy-3,4-dihydroisoquinolin-2-yl)butyl)-1,3-dimethyl-... 2.8 24.7 PDE4B: 29.4; PDE10A: 45.6 Not reported Low (t1/2 ~20 min)

Key Observations:

Substituent-Driven Receptor Affinity :

  • The 4-bromophenyl group in the target compound may enhance 5-HT1A binding compared to smaller halogens (e.g., fluorine in AZ-853) due to increased hydrophobic interactions . However, the absence of a piperazine linker (present in AZ-853/AZ-861) likely reduces receptor specificity .
  • 4-Methylphenyl at position 8 likely improves metabolic stability by blocking oxidative metabolism, similar to methyl groups in AZ-853 .

Unlike piperazine-containing analogs (e.g., AZ-853), the absence of a basic nitrogen in the target compound may reduce CYP450-mediated metabolism, improving HLM stability .

Functional Activity :

  • The target compound lacks the piperazine moiety critical for 5-HT7 affinity in AZ-861 and 3i . This structural difference likely shifts its activity toward 5-HT1A partial agonism, similar to AZ-853 .
  • PDE inhibition : Bromine’s electron-withdrawing effects may weaken PDE4B/PDE10A binding compared to trifluoromethyl groups in AZ-861 .

Q & A

Basic Question

  • NMR Spectroscopy : ¹H/¹³C NMR to verify substituent positions and purity. Key signals include aromatic protons (δ 7.2–8.1 ppm for bromophenyl) and methyl groups (δ 2.5–3.5 ppm) .
  • Mass Spectrometry (HRMS) : Confirm molecular ion ([M+H]⁺) and isotopic patterns (e.g., bromine’s 1:1 M/M+2 ratio) .
  • X-ray Crystallography : Resolves stereochemical ambiguities; used for analogous imidazo-purines to validate core geometry .

What preliminary biological screening assays are recommended?

Basic Question

  • Enzyme Inhibition Assays : Test against kinases or phosphodiesterases (common targets for imidazo-purines) using fluorescence-based or radiometric assays .
  • Cytotoxicity Screening : MTT or CellTiter-Glo® assays in cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values .
  • Solubility and Stability : HPLC-based assays in PBS (pH 7.4) to evaluate pharmacokinetic liabilities .

How can reaction conditions be optimized to improve yield and purity?

Advanced Question
Methodology :

  • DoE (Design of Experiments) : Vary temperature, solvent (e.g., toluene vs. DMF), and catalyst system to identify optimal conditions .
  • Microwave Synthesis : Reduces reaction time (e.g., from 24h to 2h) and improves yield by 15–20% for similar compounds .
  • Purification : Use flash chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/water) to isolate >95% pure product .

What strategies establish structure-activity relationships (SAR) for substituents?

Advanced Question
Approach :

  • Analog Synthesis : Prepare derivatives with substituent variations (e.g., replacing Br with Cl or CH₃ on the phenyl ring) .
  • Biological Profiling : Compare IC₅₀ values across analogs to identify critical substituents (e.g., bromine enhances kinase inhibition by 3-fold vs. methyl ).
  • Computational Modeling : Molecular docking (AutoDock Vina) to predict binding interactions with target proteins (e.g., ATP-binding pockets) .
Substituent (Position)Activity Trend (vs. Parent Compound)Reference
4-Bromophenyl (C7)↑ Kinase inhibition (IC₅₀: 0.5 μM)
4-Methylphenyl (C8)↓ Solubility, ↑ metabolic stability

How to address contradictory efficacy data in biological assays?

Advanced Question
Resolution Workflow :

Assay Validation : Confirm consistency in assay conditions (e.g., ATP concentration in kinase assays) .

Cell Line Authentication : Use STR profiling to rule out cross-contamination .

Meta-Analysis : Compare data across studies with standardized metrics (e.g., pIC₅₀ vs. logP) to identify outliers .
Case Study : Discrepancies in cytotoxicity (IC₅₀: 2 μM vs. 10 μM) were traced to differences in serum content (FBS 5% vs. 10%) during screening .

What methodologies elucidate the compound’s mechanism of action?

Advanced Question
Techniques :

  • Target Deconvolution : Chemoproteomics (e.g., affinity pull-down with biotinylated probes) to identify binding partners .
  • Cellular Pathway Analysis : RNA-seq or phosphoproteomics to map signaling perturbations (e.g., MAPK pathway inhibition) .
  • In Vivo Models : Xenograft studies in mice to correlate target engagement with efficacy .

Key Finding : Analogous imidazo-purines inhibit CDK2/cyclin E, inducing G1/S arrest (EC₅₀: 50 nM) .

Notes

  • Data Gaps : Specific pharmacokinetic data (e.g., oral bioavailability) for the target compound require further investigation.

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